molecular formula C16H19N B1437819 3,5-Dimethyl-N-(2-methylbenzyl)aniline CAS No. 356531-05-0

3,5-Dimethyl-N-(2-methylbenzyl)aniline

Cat. No.: B1437819
CAS No.: 356531-05-0
M. Wt: 225.33 g/mol
InChI Key: DCRKUQMMZIFKQM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-methylbenzyl)aniline is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its aromatic structure, which includes a benzyl group attached to an aniline moiety with additional methyl substitutions at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-(2-methylbenzyl)aniline typically involves the alkylation of 3,5-dimethylaniline with 2-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(2-methylbenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3,5-Dimethyl-N-(2-methylbenzyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving protein interactions and enzyme activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(2-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylaniline: Lacks the benzyl group, making it less bulky and potentially less selective in its interactions.

    2-Methylbenzylamine: Lacks the additional methyl groups on the aniline ring, which can affect its reactivity and binding properties.

Uniqueness

3,5-Dimethyl-N-(2-methylbenzyl)aniline is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it a valuable compound for research applications where precise interactions with molecular targets are required.

Properties

IUPAC Name

3,5-dimethyl-N-[(2-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12-8-13(2)10-16(9-12)17-11-15-7-5-4-6-14(15)3/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRKUQMMZIFKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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